molecular formula C49H88N2O14Si B13848068 4,17-Dioxabicyclo[12.3.2]nonadecane-18-O-tert-butyldimethylsilyl Spiramycin I-d3

4,17-Dioxabicyclo[12.3.2]nonadecane-18-O-tert-butyldimethylsilyl Spiramycin I-d3

Cat. No.: B13848068
M. Wt: 960.3 g/mol
InChI Key: NUCLOANVBUPJKC-YUILJQPXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,17-Dioxabicyclo[12.3.2]nonadecane-18-O-tert-butyldimethylsilyl Spiramycin I-d3 is a chemically modified derivative of spiramycin, an antibiotic belonging to the macrolide class. This compound is primarily used in research settings, particularly in the fields of infectious disease and proteomics .

Preparation Methods

The synthesis of 4,17-Dioxabicyclo[12.3.2]nonadecane-18-O-tert-butyldimethylsilyl Spiramycin I-d3 involves several steps. The process begins with the chemical modification of spiramycin, where specific functional groups are introduced to enhance its properties. The reaction conditions typically involve the use of tert-butyldimethylsilyl chloride as a reagent, along with appropriate solvents and catalysts to facilitate the reaction. Industrial production methods are similar but scaled up to accommodate larger quantities, ensuring consistency and purity of the final product.

Chemical Reactions Analysis

4,17-Dioxabicyclo[12.3.2]nonadecane-18-O-tert-butyldimethylsilyl Spiramycin I-d3 undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Mechanism of Action

The mechanism of action of 4,17-Dioxabicyclo[12.3.2]nonadecane-18-O-tert-butyldimethylsilyl Spiramycin I-d3 involves binding to the bacterial ribosome, inhibiting protein synthesis. This action prevents the growth and replication of bacteria, making it an effective antibiotic. The molecular targets include the 50S subunit of the bacterial ribosome, and the pathways involved are related to the inhibition of peptide chain elongation .

Comparison with Similar Compounds

4,17-Dioxabicyclo[12.3.2]nonadecane-18-O-tert-butyldimethylsilyl Spiramycin I-d3 is unique due to its specific chemical modifications, which enhance its stability and efficacy. Similar compounds include:

These comparisons highlight the uniqueness of this compound in terms of its chemical structure and enhanced properties.

Properties

Molecular Formula

C49H88N2O14Si

Molecular Weight

960.3 g/mol

IUPAC Name

(1R,5R,7E,9E,11R,12R,14R,18S,19S)-16-[butyl(dimethyl)silyl]oxy-19-[(2S,5S)-5-[(2S,5S,6R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-18-methoxy-5,12-dimethyl-11-[(2R,5S)-6-methyl-5-[methyl(trideuteriomethyl)amino]oxan-2-yl]oxy-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-3-one

InChI

InChI=1S/C49H88N2O14Si/c1-15-16-24-66(13,14)65-40-26-34-25-29(2)36(61-39-23-22-35(50(8)9)31(4)58-39)21-19-17-18-20-30(3)57-38(52)27-37(62-40)46(56-12)45(34)64-48-43(53)42(51(10)11)44(32(5)60-48)63-41-28-49(7,55)47(54)33(6)59-41/h17-19,21,29-37,39-48,53-55H,15-16,20,22-28H2,1-14H3/b18-17+,21-19+/t29-,30-,31?,32?,33-,34-,35+,36+,37-,39+,40?,41+,42?,43?,44-,45+,46+,47+,48+,49?/m1/s1/i8D3

InChI Key

NUCLOANVBUPJKC-YUILJQPXSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(C)[C@H]1CC[C@@H](OC1C)O[C@H]2/C=C/C=C/C[C@H](OC(=O)C[C@@H]3[C@@H]([C@H]([C@H](C[C@H]2C)CC(O3)O[Si](C)(C)CCCC)O[C@H]4C(C([C@@H](C(O4)C)O[C@H]5CC([C@H]([C@H](O5)C)O)(C)O)N(C)C)O)OC)C

Canonical SMILES

CCCC[Si](C)(C)OC1CC2CC(C(C=CC=CCC(OC(=O)CC(O1)C(C2OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)O)(C)O)N(C)C)O)OC)C)OC5CCC(C(O5)C)N(C)C)C

Origin of Product

United States

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